1,4-Bis(3-phenylprop-2-enyl)piperazine;oxalic acid
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Overview
Description
1,4-Bis(3-phenylprop-2-enyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenylprop-2-enyl groups and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-phenylprop-2-enyl)piperazine typically involves the reaction of piperazine with 3-phenylprop-2-enyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-phenylprop-2-enyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4-Bis(3-phenylprop-2-enyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-phenylprop-2-enyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Bis(3-aminopropyl)piperazine
- (Z)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine
Uniqueness
1,4-Bis(3-phenylprop-2-enyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it offers unique reactivity and binding characteristics, making it valuable in specialized research and industrial applications.
Properties
CAS No. |
88172-17-2 |
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Molecular Formula |
C26H30N2O8 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
1,4-bis(3-phenylprop-2-enyl)piperazine;oxalic acid |
InChI |
InChI=1S/C22H26N2.2C2H2O4/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22;2*3-1(4)2(5)6/h1-14H,15-20H2;2*(H,3,4)(H,5,6) |
InChI Key |
GEFSWESYZQGDNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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